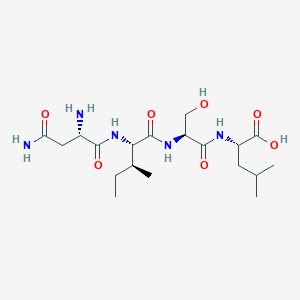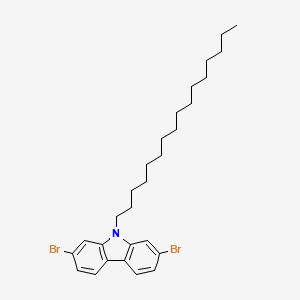
2,7-Dibromo-9-hexadecylcarbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dibromo-9-hexadecylcarbazole is a brominated derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole and its derivatives are known for their applications in organic electronics, photonics, and as intermediates in the synthesis of various organic compounds. The addition of bromine atoms at the 2 and 7 positions, along with a hexadecyl group at the 9 position, enhances the compound’s reactivity and solubility, making it useful in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9-hexadecylcarbazole typically involves the bromination of carbazole followed by the introduction of the hexadecyl group. One common method involves the following steps:
Bromination of Carbazole: Carbazole is reacted with bromine in the presence of a catalyst such as iron or aluminum chloride to introduce bromine atoms at the 2 and 7 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2,7-Dibromo-9-hexadecylcarbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2 and 7 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the electronic properties of the carbazole ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbazoles, while coupling reactions can produce extended π-conjugated systems .
科学研究应用
2,7-Dibromo-9-hexadecylcarbazole has a wide range of applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electronic properties.
Photonic Materials: Employed in the development of photonic materials for use in lasers and optical sensors.
Biological Studies: Investigated for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicinal Chemistry: Explored as a precursor for the synthesis of pharmacologically active compounds.
Industrial Applications: Used in the production of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2,7-Dibromo-9-hexadecylcarbazole depends on its specific application. In organic electronics, the compound acts as an electron donor or acceptor, facilitating charge transport in devices like OLEDs and OPVs. In biological systems, it may interact with cellular components, affecting various biochemical pathways . The exact molecular targets and pathways involved can vary based on the specific context of its use .
相似化合物的比较
2,7-Dibromo-9-hexadecylcarbazole can be compared with other similar compounds, such as:
2,7-Dibromo-9-ethylcarbazole: Similar in structure but with an ethyl group instead of a hexadecyl group, leading to different solubility and reactivity properties.
2,7-Dibromo-9-octylcarbazole: Contains an octyl group, offering a balance between solubility and electronic properties.
2,7-Dibromo-9-phenylcarbazole: Features a phenyl group, which can enhance π-π stacking interactions in materials applications.
These comparisons highlight the unique properties of this compound, such as its enhanced solubility and reactivity due to the presence of the long hexadecyl chain .
属性
CAS 编号 |
544436-48-8 |
|---|---|
分子式 |
C28H39Br2N |
分子量 |
549.4 g/mol |
IUPAC 名称 |
2,7-dibromo-9-hexadecylcarbazole |
InChI |
InChI=1S/C28H39Br2N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-31-27-21-23(29)16-18-25(27)26-19-17-24(30)22-28(26)31/h16-19,21-22H,2-15,20H2,1H3 |
InChI 键 |
MKRVJWDJQURYLA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


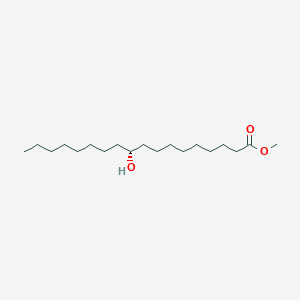
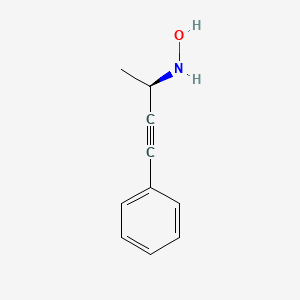
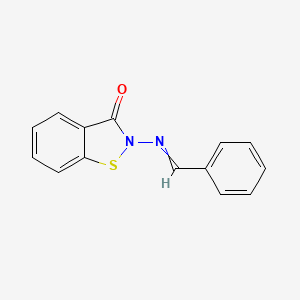
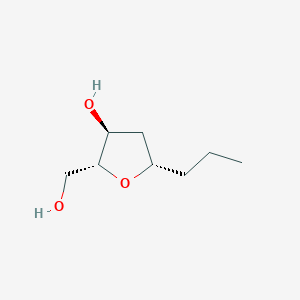
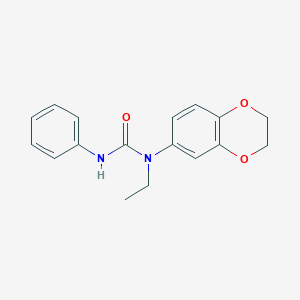
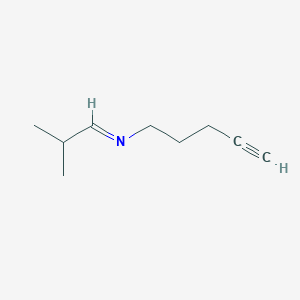
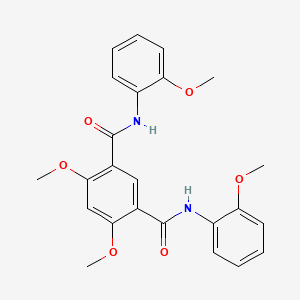
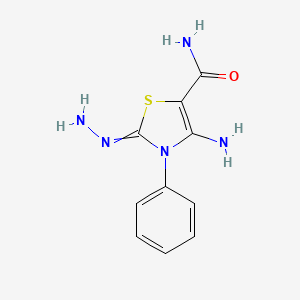

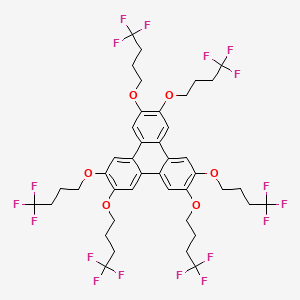
![4-[2-(10-Methylanthracen-9-YL)ethenyl]pyridine](/img/structure/B14238388.png)
![3-[(Naphthalen-1-yl)oxy]prop-2-enenitrile](/img/structure/B14238398.png)

